molecular formula C12H16O4 B8304964 Adipic acid 3-hexyne-1,6-diyl ester

Adipic acid 3-hexyne-1,6-diyl ester

Cat. No. B8304964
M. Wt: 224.25 g/mol
InChI Key: PYMGOZLGCMVUPF-UHFFFAOYSA-N
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Patent
US08993470B2

Procedure details

In a dry 100 mL Schlenk-tube, which has been flooded with argon, adipic acid dipent-3-inyl ester (135 mg, 485 μmol), complex 23a.OEt2 (10.5 mg, 9.67 μmol, 2 mol %) and molecular sieve (970 mg, 5 Å, powder) were suspended in 24.2 mL of toluene. The reaction solution was stirred for 24 h at room temperature, was filtered for the processing over a short silica gel column, the filtrate was concentrated and the residue was purified by means of column chromatography (SiO2, hexane/EtOAc, 20:1). One obtains 1,8-dioxacyclotetradec-11-in-2,7-dione (100 mg, 92%) as colorless solid. M.p.=109-110° C.; 1H NMR (400 MHz, CD2Cl2): δ=4.13-4.06 (m, 4H), 2.53-2.47 (m, 4H), 2.39-2.30 (m, 4H), 1.76-1.67 (m, 4H); 13C NMR (100 MHz, CD2Cl2): δ=173.2 (2×C), 78.2 (2×C), 62.8 (2×CH2), 35.2 (2×CH2), 25.4 (2×CH2), 19.4 (2×CH2); IR (film): v=2995, 2954, 2937, 2918, 2901, 2872, 1721, 1458, 1425, 1384, 1341, 1272, 1236, 1167, 1140, 1080, 1065, 1021, 981, 931, 843, 124, 699 cm−1; MS (EI) m/z (%): 129 (3), 111 (8), 78 (100), 66 (20), 55 (15), 41 (8); HRMS (ESI): m/z: calculated for C12H16O4+Na: 247.0941; found: 247.0938.
Quantity
135 mg
Type
reactant
Reaction Step One
[Compound]
Name
complex 23a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.5 mg
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7](=[O:20])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH2:16][C:17]#[C:18][CH3:19])=[O:13])CC#CC.O(CC)CC>C1(C)C=CC=CC=1>[O:6]1[CH2:1][CH2:19][C:18]#[C:17][CH2:16][CH2:15][O:14][C:12](=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:20]

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
C(CC#CC)OC(CCCCC(=O)OCCC#CC)=O
Name
complex 23a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10.5 mg
Type
reactant
Smiles
O(CC)CC
Step Three
Name
Quantity
24.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered for the processing over a short silica gel column
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by means of column chromatography (SiO2, hexane/EtOAc, 20:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C(CCCCC(OCCC#CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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